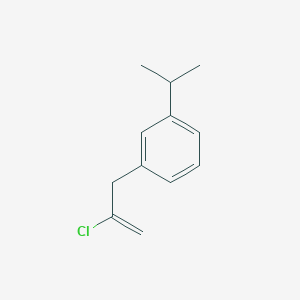

2-Chloro-3-(3-iso-propylphenyl)-1-propene

Description

Overview of Aryl-Substituted Olefins in Synthetic Methodologies

Aryl-substituted olefins, also known as styrenes and their derivatives, are a cornerstone of modern synthetic organic chemistry. The presence of an aromatic ring in conjugation with a double bond imparts unique electronic properties, making these compounds valuable precursors in a wide array of chemical transformations. They are frequently employed in polymerization reactions, and more pertinently, in a variety of carbon-carbon bond-forming reactions.

Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Stille reactions, have revolutionized the synthesis of complex organic molecules, and aryl-substituted olefins are often key substrates or products in these transformations. researchgate.net The ability to introduce an aryl group with specific substitution patterns, such as the 3-iso-propylphenyl group in the target molecule, allows for the fine-tuning of electronic and steric properties, which can be crucial in the synthesis of pharmaceuticals, agrochemicals, and materials with tailored functionalities. The development of new methods for the synthesis of multi-substituted olefins remains an active area of research. youtube.com

The Significance of Halogenated Alkenes in Chemical Transformations

Halogenated alkenes, particularly vinyl and allyl halides, are highly versatile intermediates in organic synthesis. The halogen atom can act as a leaving group in nucleophilic substitution reactions or participate in a variety of metal-catalyzed cross-coupling reactions. youtube.comdocbrown.info The presence of a chlorine atom on the double bond of the propene scaffold in 2-Chloro-3-(3-iso-propylphenyl)-1-propene renders this position susceptible to a range of synthetic manipulations.

Vinyl chlorides, for instance, can be synthesized through various methods, including the reaction of ketones with chlorinating agents. organic-chemistry.orgorganic-chemistry.org They serve as valuable precursors for the stereoselective synthesis of more complex alkenes. The reactivity of the halogen can be finely tuned, allowing for sequential and site-selective reactions in molecules with multiple reactive centers. This makes halogenated alkenes powerful tools in the strategic construction of intricate molecular architectures.

Contextualizing 2-Chloro-3-(3-iso-propylphenyl)-1-propene within Propene Derivative Chemistry

Propene and its derivatives are fundamental building blocks in the chemical industry, primarily used in the production of polypropylene (B1209903) and other important chemicals. researchgate.netgoogle.comacs.org The introduction of substituents onto the three-carbon backbone of propene leads to a vast array of compounds with diverse applications. The specific substitution pattern in 2-Chloro-3-(3-iso-propylphenyl)-1-propene, with a chlorine at the 2-position and a substituted phenyl group at the 3-position, creates a unique combination of reactive sites.

The chlorine atom is on a vinylic position, while the 3-iso-propylphenyl group is attached to a benzylic carbon. Benzylic halides are known to be reactive in nucleophilic substitution reactions due to the stabilization of the resulting carbocation by the aromatic ring. organic-chemistry.org This dual reactivity suggests that 2-Chloro-3-(3-iso-propylphenyl)-1-propene could undergo a variety of transformations, including those that modify the double bond, substitute the chlorine atom, or react at the benzylic position.

Research Landscape and Potential Academic Interest in 2-Chloro-3-(3-iso-propylphenyl)-1-propene

While a specific search of the scientific literature does not reveal extensive research on 2-Chloro-3-(3-iso-propylphenyl)-1-propene itself, its structural motifs suggest a high potential for academic and industrial research. The combination of a reactive vinyl chloride and a benzylic position attached to a sterically demanding aryl group makes it an interesting substrate for methodological studies in organic synthesis.

Potential areas of investigation could include its use in palladium-catalyzed cross-coupling reactions to form more complex aryl-substituted alkenes, its reactivity in nucleophilic substitution reactions at the vinylic or benzylic position, and its potential as a monomer in polymerization reactions. The presence of the isopropylphenyl group could also be explored for its influence on the regioselectivity and stereoselectivity of these reactions. The lack of current literature presents an opportunity for new research to explore the synthesis and reactivity of this and related compounds.

Interactive Data Tables

Table 1: Predicted Physicochemical Properties of 2-Chloro-3-(3-iso-propylphenyl)-1-propene

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₅Cl |

| Molecular Weight | 194.70 g/mol |

| Appearance | Predicted to be a colorless to pale yellow liquid |

| Boiling Point | Estimated to be in the range of 240-260 °C |

| Density | Predicted to be around 1.0 g/mL |

| Solubility | Expected to be soluble in common organic solvents and insoluble in water |

Table 2: Predicted Spectroscopic Data for 2-Chloro-3-(3-iso-propylphenyl)-1-propene

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | Peaks corresponding to the isopropyl group protons, aromatic protons, methylene (B1212753) protons, and vinylic protons. |

| ¹³C NMR | Signals for the sp² carbons of the double bond and the aromatic ring, the sp³ carbons of the isopropyl group and the methylene group. |

| IR Spectroscopy | Characteristic absorptions for C=C stretching, C-H stretching (aromatic and aliphatic), and C-Cl stretching. docbrown.info |

| Mass Spectrometry | A molecular ion peak (M⁺) and a characteristic M+2 peak due to the chlorine isotope, along with fragmentation patterns corresponding to the loss of chlorine and parts of the alkyl chain. |

Table 3: Potential Synthetic Reactions of 2-Chloro-3-(3-iso-propylphenyl)-1-propene

| Reaction Type | Reagents and Conditions | Expected Product |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 2-Aryl-3-(3-iso-propylphenyl)-1-propene |

| Heck Reaction | Alkene, Pd catalyst, base | Substituted 1,3-diene |

| Nucleophilic Substitution (at benzylic position) | Nucleophile (e.g., ROH, RNH₂, CN⁻) | 3-Substituted-3-(3-iso-propylphenyl)-1-propene |

| Nucleophilic Substitution (at vinylic position) | Strong nucleophile, potentially with a catalyst | 2-Substituted-3-(3-iso-propylphenyl)-1-propene |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloroprop-2-enyl)-3-propan-2-ylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl/c1-9(2)12-6-4-5-11(8-12)7-10(3)13/h4-6,8-9H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMPCZUYGPFYLSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC(=C1)CC(=C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Pathways for 2 Chloro 3 3 Iso Propylphenyl 1 Propene

Retrosynthetic Analysis for the (3-iso-propylphenyl)propene Framework

Retrosynthetic analysis provides a logical framework for devising a synthetic plan by systematically deconstructing the target molecule into simpler, commercially available starting materials. The primary scaffold of the target compound is (3-iso-propylphenyl)propene. Two principal disconnection points are considered for this framework:

The Aryl-Alkene Bond (C-C disconnection): This is the most logical disconnection, breaking the bond between the aromatic ring and the propene side chain. This approach suggests two types of precursors: an aromatic component functionalized with a group suitable for coupling (e.g., a halide or boronic acid) and a three-carbon propene synthon. This leads to strategies involving cross-coupling reactions.

The Alkene Double Bond (C=C disconnection): This disconnection breaks the double bond of the propene unit. This strategy points towards olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions. The precursors would be a carbonyl compound (an aldehyde derived from the 3-iso-propylphenyl group) and a suitable phosphorus ylide or phosphonate.

A third disconnection involves the final chlorination step. The most direct pathway involves the late-stage functionalization of the (3-iso-propylphenyl)propene precursor via an allylic chlorination reaction. This is often preferable as it avoids carrying a potentially reactive allyl chloride through multiple synthetic steps.

Exploration of Precursor Syntheses for 2-Chloro-3-(3-iso-propylphenyl)-1-propene

Based on the retrosynthetic analysis, the synthesis of key precursors is paramount.

Aromatic Precursors: For cross-coupling strategies, 3-bromo-isopropylbenzene or 3-iodo-isopropylbenzene are ideal starting materials. These can be prepared from isopropylbenzene via electrophilic aromatic substitution (bromination or iodination). Alternatively, (3-iso-propylphenyl)boronic acid can be prepared from the corresponding Grignard reagent of 3-bromo-isopropylbenzene followed by reaction with a trialkyl borate.

Propene Synthons: For cross-coupling reactions, precursors like allyl bromide, allyl alcohol derivatives, or organometallic reagents such as allylmagnesium bromide or allyltributyltin are required.

Carbonyl Precursors: For olefination strategies, 3-iso-propylbenzaldehyde is the key precursor. This can be synthesized from 3-iso-propyltoluene via oxidation or from 3-bromoisopropylbenzene via lithium-halogen exchange followed by formylation with N,N-dimethylformamide (DMF).

Phosphorus Reagents: For olefination, methyltriphenylphosphonium bromide is a common precursor for the required ylide, which is readily available or can be synthesized from triphenylphosphine and methyl bromide.

Direct Carbon-Carbon Bond Formation Strategies

The construction of the core (3-iso-propylphenyl)propene skeleton relies on robust carbon-carbon bond-forming reactions.

Cross-Coupling Methodologies for Arylation

Cross-coupling reactions are powerful tools for forming C(sp²)–C(sp²) or C(sp²)–C(sp³) bonds. rsc.org The general mechanism for palladium-catalyzed cross-coupling involves oxidative addition, transmetalation, and reductive elimination. nih.gov Several named reactions are applicable here, differing primarily in the organometallic nucleophile used. nih.gov

Suzuki-Miyaura Coupling: This involves the reaction of an aryl halide (e.g., 3-bromo-isopropylbenzene) with an organoboron compound. While direct coupling with allylboronic acid can be challenging, variants using stable allylboronates are effective.

Heck Reaction: This palladium-catalyzed reaction couples an aryl halide with an alkene, in this case, propene gas or a propene surrogate. This method forms the desired product directly but can sometimes suffer from issues with regioselectivity of the double bond placement.

Negishi Coupling: This reaction utilizes an organozinc nucleophile, such as allyl-zinc bromide, coupled with an aryl halide. Organozinc reagents are highly reactive and often give excellent yields.

Stille Coupling: This involves the coupling of an organotin reagent (e.g., allyltributyltin) with an aryl halide. While effective, the toxicity of organotin compounds is a significant drawback.

A comparison of potential cross-coupling partners for the synthesis of the (3-iso-propylphenyl)propene framework is presented below.

| Coupling Reaction | Aromatic Partner (Electrophile) | Propene Partner (Nucleophile) | Typical Catalyst |

| Suzuki-Miyaura | 3-bromo-isopropylbenzene | Allylboronic acid pinacol ester | Pd(PPh₃)₄ / Base |

| Heck | 3-iodo-isopropylbenzene | Propene | Pd(OAc)₂ / Ligand |

| Negishi | 3-bromo-isopropylbenzene | Allylzinc bromide | PdCl₂(dppf) |

| Stille | 3-bromo-isopropylbenzene | Allyltributyltin | Pd(PPh₃)₄ |

Olefination Reactions Leading to the Propene Scaffold

Olefination reactions provide a reliable alternative for constructing the propene framework by forming the C=C double bond. tcichemicals.com

Wittig Reaction: This is a widely used method that involves the reaction of an aldehyde or ketone with a phosphonium ylide. harvard.edunih.gov For this synthesis, 3-iso-propylbenzaldehyde would be reacted with methylenetriphenylphosphorane (generated in situ from methyltriphenylphosphonium bromide and a strong base like n-BuLi). This reaction is particularly effective for generating terminal alkenes. harvard.edu

Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction uses a phosphonate carbanion, which is more reactive than a phosphonium ylide. tcichemicals.com A key advantage is that the byproduct, a water-soluble phosphate ester, is easily removed during workup.

Julia-Kocienski Olefination: This reaction involves the coupling of a sulfone with an aldehyde. mdpi.com It is known for its high E-selectivity in many cases, though for a terminal alkene like the target precursor, this is not a factor. The reaction proceeds through a β-alkoxy sulfone adduct. mdpi.com

The Wittig reaction is often the most straightforward choice for synthesizing terminal alkenes from aldehydes.

| Olefination Reaction | Carbonyl Substrate | C1 Synthon | Key Reagent |

| Wittig | 3-iso-propylbenzaldehyde | Methyl ylide | Methyltriphenylphosphonium bromide |

| HWE | 3-iso-propylbenzaldehyde | Phosphonate carbanion | Diethyl methylphosphonate |

| Julia-Kocienski | 3-iso-propylbenzaldehyde | Sulfonyl carbanion | Methyl phenyl sulfone |

Halogenation Strategies for 2-Chloro-3-(3-iso-propylphenyl)-1-propene

The final step in the synthesis is the introduction of a chlorine atom at the C2 position of the propene chain. This requires a regioselective allylic chlorination of the (3-iso-propylphenyl)propene precursor. The stability of the allylic radical or cation intermediate is a key factor in these reactions. youtube.com

Regioselective Chlorination Approaches

Direct addition of Cl₂ to the alkene is undesirable as it would lead to a vicinal dichloride. Therefore, reagents that favor radical substitution at the allylic position are required.

N-Chlorosuccinimide (NCS): NCS is a common reagent for allylic halogenation. The reaction is typically initiated by light, heat, or a radical initiator (like AIBN or benzoyl peroxide). It provides a low, steady concentration of chlorine radicals, which favors substitution over addition.

Activated Dimethyl Sulfoxide (DMSO): A protocol using DMSO activated by chlorotrimethylsilane (TMSCl) has been shown to be effective for the regioselective ene-type allylic chlorination of electron-rich alkenes. organic-chemistry.orgresearchgate.net This method operates under mild conditions and can offer high selectivity. organic-chemistry.org

Other Reagents: Other chlorinating agents like sulfuryl chloride (SO₂Cl₂) or chlorine gas under specific, controlled conditions can also be used, but may present challenges in controlling selectivity and avoiding side reactions.

The choice of method depends on the substrate's tolerance to radical conditions and the desired scale of the reaction. The activated DMSO method presents a modern, mild alternative to traditional radical-based approaches. researchgate.net

| Halogenation Reagent | Reaction Type | Typical Conditions | Key Advantage |

| N-Chlorosuccinimide (NCS) | Free Radical | CCl₄, radical initiator (AIBN), heat/light | Well-established, readily available |

| DMSO/TMSCl | Ene-type reaction | CH₂Cl₂, 0 °C | Mild conditions, high regioselectivity organic-chemistry.org |

| Sulfuryl Chloride (SO₂Cl₂) | Free Radical | Radical initiator | Can be effective, but may lead to side products |

Stereoselective Chlorination Considerations

Achieving stereocontrol in the synthesis of 2-Chloro-3-(3-iso-propylphenyl)-1-propene is a significant challenge, particularly if a chiral center is desired at the chlorinated carbon. The stereochemical outcome of allylic chlorination is highly dependent on the chosen synthetic route and mechanism. Chemists have developed several strategies to control stereoselectivity in such transformations. nih.gov

Key approaches to stereoselective halogenation include:

SN2 Displacement: The displacement of an activated alcohol (e.g., a tosylate or mesylate) with a chloride ion source can proceed via an SN2 mechanism, resulting in an inversion of stereochemistry at the reaction center. nih.gov

Halogenative SN2′ Displacements: In this variation, the nucleophilic chloride attacks the double bond, leading to a shift of the double bond and displacement of a leaving group at the other end of the allylic system. This reaction is often stereospecific, with the chloride ion adding either syn or anti to the departing leaving group, depending on the substrate and reaction conditions. nih.govnih.gov For a chiral allylic precursor, this can transfer the stereochemical information to the final product with high fidelity. nih.gov

Alkene Halogenation and Halofunctionalization: While direct addition of chlorine to the double bond is a competing reaction, specific reagents and conditions can favor allylic substitution. Diastereoselective dichlorination of allylic alcohol derivatives has been reported as a method to construct vicinal dichlorides, which can be a key step in accessing specific stereochemical arrays. nih.govdatapdf.com

Reagent and Catalyst Control: The use of chiral catalysts or reagents can induce enantioselectivity in the chlorination reaction. For instance, catalytic asymmetric bromochlorination of allylic alcohols has been demonstrated, suggesting that similar strategies could be developed for chlorination. nih.govacs.org

For the synthesis of a specific stereoisomer of 2-Chloro-3-(3-iso-propylphenyl)-1-propene, one might start with an enantiomerically pure allylic alcohol, 3-(3-iso-propylphenyl)-prop-2-en-1-ol. Activation of the alcohol followed by an SN2′ displacement with a chloride source under carefully controlled conditions could yield the desired chiral allylic chloride. nih.gov The geometry of the double bond (E vs. Z) in the starting material can also dramatically influence the regioselectivity and stereochemical outcome of the reaction. nih.gov

Chemo- and Regioselectivity in the Synthesis of 2-Chloro-3-(3-iso-propylphenyl)-1-propene

The synthesis of 2-Chloro-3-(3-iso-propylphenyl)-1-propene requires careful management of selectivity to ensure the chlorine atom is introduced at the correct position and that other functional groups remain untouched.

Regioselectivity is a primary concern. The reaction must favor substitution at the C-2 (allylic) position of the propene chain over the C-1 or C-3 positions. Furthermore, addition of chlorine across the double bond to form a dichlorinated propane derivative must be avoided. The starting material for the chlorination is critical. If starting from 3-(3-iso-propylphenyl)-1-propene, free-radical chlorination often leads to a mixture of products. A more controlled approach involves the substitution of an allylic alcohol or its derivative. In these cases, the reaction can proceed via an SN2 or SN2′ mechanism. An SN2 reaction would place the chlorine at C-1, while an SN2′ reaction would place it at C-3. To obtain the target C-2 chloride, a different precursor, such as 1-(3-iso-propylphenyl)propan-2-one, followed by olefination and subsequent allylic chlorination, might be necessary.

A versatile protocol using activated dimethyl sulfoxide (DMSO) with chlorotrimethylsilane (TMSCl) has been shown to achieve regioselective allylic chlorination of electron-rich alkenes. organic-chemistry.org This method addresses challenges in regioselectivity faced by other halogenation techniques and offers a cleaner, efficient alternative for synthesizing allylic chlorides. organic-chemistry.org The reaction mechanism involves a dimethylsulfide cation intermediate that facilitates selective chlorination. organic-chemistry.org

Chemoselectivity involves differentiating between the various reactive sites in the molecule. Besides the allylic system, the isopropyl group and the aromatic ring are potential sites for side reactions, particularly under radical or harsh acidic/basic conditions. For instance, electrophilic chlorination could occur on the electron-rich aromatic ring. Therefore, mild reaction conditions and selective reagents are essential. The DMSO/TMSCl system, for example, tolerates various functional groups like esters and other halogens. organic-chemistry.org Palladium-catalyzed double allylic substitution of alkenyl vic-diols has also been explored, highlighting the challenges and solutions for chemo- and regioselectivity in complex systems. chemrxiv.org

Catalytic Approaches and Reaction Condition Optimization for 2-Chloro-3-(3-iso-propylphenyl)-1-propene Synthesis

Catalysis offers a powerful tool for improving the efficiency, selectivity, and sustainability of synthesizing allylic chlorides. Various catalytic systems have been developed for the analogous synthesis of allyl chloride from propene, which can be adapted for more complex substrates. chemcess.comgoogle.com

Catalytic Chlorination: Catalysts containing tellurium have been used for the chlorination of propene, yielding allyl chloride with high selectivity. chemcess.comOxychlorination: This method uses hydrogen chloride and oxygen in the presence of a catalyst, which can be more cost-effective than using elemental chlorine. chemcess.comgoogle.com A variety of catalysts have been proposed, including those based on palladium, vanadium, tellurium, copper, and lithium. chemcess.comIridium Catalysis: Iridium catalysts have been employed in the tandem 1,3-hydrogen shift and chlorination of allylic alcohols using N-chlorosuccinimide (NCS), leading to α-chloroketones. researchgate.net While the product is different, the principle of catalytic activation of an allylic system is relevant. Copper Catalysis: Copper(I) chloride is a well-known catalyst for the synthesis of allyl chloride from allyl alcohol and hydrochloric acid, significantly improving yields to over 90%. prepchem.com This represents a straightforward and effective catalytic method.

Optimization of reaction conditions is crucial for maximizing yield and selectivity. researchgate.netresearchgate.net Key parameters to consider include:

Catalyst and Ligand: The choice of metal and its coordinating ligands can dramatically influence reactivity and selectivity. nsf.gov

Solvent: The polarity and coordinating ability of the solvent can affect the reaction pathway. researchgate.netbeilstein-journals.org

Base/Acid: Additives like bases or acids can control the reaction mechanism. For example, pivalic acid has been used as a proton shuttle in palladium-catalyzed direct arylations to control cyclization modes. researchgate.net

Temperature: Temperature can influence the ratio of kinetic versus thermodynamic products. researchgate.netresearchgate.net

Reagent Concentration: The stoichiometry of reactants can shift the equilibrium and minimize side reactions. organic-chemistry.org

The following table summarizes potential catalytic systems and conditions that could be optimized for the synthesis of 2-Chloro-3-(3-iso-propylphenyl)-1-propene, based on analogous transformations.

| Catalytic System | Typical Precursor | Chlorinating Agent | Key Optimization Parameters | Potential Advantages |

|---|---|---|---|---|

| Copper(I) Chloride | Allylic Alcohol | HCl / H₂SO₄ | Temperature, Acid Concentration | High yield, simple setup prepchem.com |

| Palladium Complexes | Allylic Acetate/Carbonate | LiCl, TiCl₄ | Ligand, Solvent, Temperature | High selectivity, functional group tolerance nih.gov |

| Tellurium-based Catalysts | Alkene | Cl₂ | Temperature, Pressure | Direct conversion from alkene chemcess.com |

| Lewis Acids (e.g., TiCl₄) | Allylic Alcohol | Self (TiCl₄) | Stoichiometry, Temperature | Activation of alcohols for substitution organic-chemistry.org |

Sustainable Synthetic Methodologies for 2-Chloro-3-(3-iso-propylphenyl)-1-propene

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. dergipark.org.tr Applying these principles to the synthesis of 2-Chloro-3-(3-iso-propylphenyl)-1-propene involves considering atom economy, choice of reagents, solvents, and energy efficiency.

Key sustainable approaches include:

Atom Economy: Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product. Catalytic cycles are inherently more atom-economical than stoichiometric reactions.

Use of Less Hazardous Reagents: Replacing hazardous chlorinating agents like elemental chlorine with safer alternatives is a primary goal. N-chlorosuccinimide (NCS) or sodium dichloroisocyanurate (NaDCC) are solid, easier-to-handle sources of electrophilic chlorine. researchgate.net The use of HCl in catalytic oxychlorination is another example of using a more readily available and less hazardous primary feedstock compared to Cl₂. chemcess.com

Greener Solvents: Traditional organic synthesis often employs volatile and toxic organic solvents. Efforts are being made to replace these with more environmentally benign alternatives such as water, supercritical fluids, or ionic liquids. ijcps.org

Catalysis: As discussed previously, catalytic processes are a cornerstone of green chemistry. They reduce energy requirements by lowering the activation energy, increase selectivity to minimize waste, and allow for reactions to be run under milder conditions. ijcps.org Recyclable catalysts are particularly desirable. researchgate.net

Energy Efficiency: Utilizing methods like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. dergipark.org.tr Reactions that can be performed at ambient temperature and pressure are preferred. dergipark.org.tr

The table below compares traditional and more sustainable approaches to allylic chlorination.

| Aspect | Traditional Method | Sustainable Alternative | Green Chemistry Principle |

|---|---|---|---|

| Chlorinating Agent | Elemental Chlorine (Cl₂) | HCl/O₂ (Oxychlorination) chemcess.comgoogle.com, N-Chlorosuccinimide (NCS) researchgate.net | Less Hazardous Chemical Syntheses |

| Process Type | Stoichiometric Reagents (e.g., SOCl₂) | Catalytic Systems (e.g., Cu(I)Cl, Pd(0)) prepchem.com | Catalysis |

| Solvent | Chlorinated Solvents (e.g., CCl₄, CHCl₃) | Water, Toluene, or solvent-free conditions ijcps.org | Safer Solvents and Auxiliaries |

| Energy Input | High-temperature thermal reactions google.com | Microwave irradiation, reactions at ambient temperature dergipark.org.tr | Design for Energy Efficiency |

| Byproducts | Significant amounts of waste | High selectivity minimizes byproducts; byproducts may have commercial value (e.g., HCl) nih.gov | Prevention of Waste |

Mechanistic Investigations of Reactions Involving 2 Chloro 3 3 Iso Propylphenyl 1 Propene

Electrophilic Addition Reactions at the Alkene Moiety of 2-Chloro-3-(3-iso-propylphenyl)-1-propene

The carbon-carbon double bond in 2-Chloro-3-(3-iso-propylphenyl)-1-propene is susceptible to electrophilic attack. The regioselectivity and stereoselectivity of these addition reactions are dictated by the stability of the carbocation intermediates formed and the nature of the attacking electrophile.

Halogenation Mechanisms

The addition of halogens (e.g., Cl₂, Br₂) to alkenes typically proceeds through a halonium ion intermediate. masterorganicchemistry.com In the case of 2-Chloro-3-(3-iso-propylphenyl)-1-propene, the reaction with a halogen (X₂) would initiate with the electrophilic attack of the halogen on the double bond, forming a cyclic chloronium or bromonium ion. This intermediate is then opened by the nucleophilic attack of the halide ion (X⁻).

The reaction is stereoselective, resulting in anti-addition of the two halogen atoms across the double bond. masterorganicchemistry.com The regioselectivity of the attack on the unsymmetrical halonium ion is influenced by both steric and electronic factors. The attack of the halide ion will occur at the more substituted carbon, which can better stabilize a partial positive charge. However, in this specific molecule, the presence of the chlorine atom on the double bond complicates the regioselectivity. The initial electrophilic attack is likely to occur at the less hindered CH₂ carbon, leading to the formation of a more stable carbocation at the carbon bearing the chlorine and the benzyl (B1604629) group. The subsequent nucleophilic attack would then occur at this more substituted carbon.

Table 1: Predicted Products of Halogenation of 2-Chloro-3-(3-iso-propylphenyl)-1-propene

| Reactant | Reagent | Major Product | Mechanism Highlights |

| 2-Chloro-3-(3-iso-propylphenyl)-1-propene | Br₂ | 1,2-Dibromo-2-chloro-3-(3-iso-propylphenyl)propane | Formation of a bridged bromonium ion intermediate, followed by anti-attack of Br⁻. |

| 2-Chloro-3-(3-iso-propylphenyl)-1-propene | Cl₂ | 1,2,2-Trichloro-3-(3-iso-propylphenyl)propane | Formation of a bridged chloronium ion intermediate, followed by anti-attack of Cl⁻. |

Hydrohalogenation Mechanisms

The addition of hydrogen halides (HX) to 2-Chloro-3-(3-iso-propylphenyl)-1-propene follows Markovnikov's rule. masterorganicchemistry.com The reaction is initiated by the protonation of the alkene, leading to the formation of a carbocation intermediate. The stability of this carbocation is the key determinant of the reaction's regioselectivity.

Protonation of the terminal CH₂ group leads to a tertiary carbocation that is also benzylic and further stabilized by the electron-donating isopropyl group on the phenyl ring. This carbocation is significantly more stable than the alternative secondary carbocation that would be formed by protonation of the other carbon of the double bond. The subsequent attack of the halide nucleophile (X⁻) on this stable carbocation leads to the final product. youtube.com

Table 2: Regioselectivity in the Hydrohalogenation of 2-Chloro-3-(3-iso-propylphenyl)-1-propene

| Reactant | Reagent | Intermediate Carbocation | Major Product |

| 2-Chloro-3-(3-iso-propylphenyl)-1-propene | HCl | Tertiary, benzylic carbocation | 2,2-Dichloro-3-(3-iso-propylphenyl)propane |

| 2-Chloro-3-(3-iso-propylphenyl)-1-propene | HBr | Tertiary, benzylic carbocation | 2-Bromo-2-chloro-3-(3-iso-propylphenyl)propane |

It is important to note that carbocation rearrangements are possible, although the formation of the highly stabilized tertiary, benzylic carbocation makes significant rearrangement less likely in this case. masterorganicchemistry.com

Hydration Mechanisms

The acid-catalyzed hydration of 2-Chloro-3-(3-iso-propylphenyl)-1-propene also proceeds via a carbocation intermediate, following Markovnikov's rule. doubtnut.comncert.nic.in The initial step is the protonation of the alkene by an acid catalyst (e.g., H₂SO₄) to form the most stable carbocation. As with hydrohalogenation, this will be the tertiary, benzylic carbocation.

A water molecule then acts as a nucleophile, attacking the carbocation. ncert.nic.in Subsequent deprotonation of the resulting oxonium ion by a water molecule or a conjugate base yields the tertiary alcohol. doubtnut.comncert.nic.in The presence of the electron-donating isopropyl group on the phenyl ring will further stabilize the carbocation intermediate, thus accelerating the rate of hydration compared to an unsubstituted phenyl group. doubtnut.comyoutube.com

Table 3: Mechanism of Acid-Catalyzed Hydration

| Step | Description |

| 1. Protonation | The alkene is protonated by H₃O⁺ to form a tertiary, benzylic carbocation. |

| 2. Nucleophilic Attack | A water molecule attacks the carbocation. |

| 3. Deprotonation | A water molecule removes a proton from the oxonium ion to yield the alcohol. |

The final product of this reaction is 2-Chloro-3-(3-iso-propylphenyl)-propan-2-ol.

Nucleophilic Substitution Reactions at the Chlorinated Carbon of 2-Chloro-3-(3-iso-propylphenyl)-1-propene

The chlorine atom in 2-Chloro-3-(3-iso-propylphenyl)-1-propene is attached to an allylic carbon, which makes it susceptible to nucleophilic substitution reactions. These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism, with the pathway being highly dependent on the reaction conditions.

Sₙ1 and Sₙ2 Mechanistic Pathways

The substrate, 2-Chloro-3-(3-iso-propylphenyl)-1-propene, is a secondary allylic halide. Secondary alkyl halides can undergo both Sₙ1 and Sₙ2 reactions. youtube.compressbooks.pub

Sₙ1 Mechanism: This pathway involves the formation of a carbocation intermediate in the rate-determining step. ncert.nic.in The departure of the chloride ion would lead to the formation of a secondary allylic carbocation. This carbocation is resonance-stabilized, with the positive charge delocalized over two carbon atoms. The presence of the 3-isopropylphenyl group further stabilizes this carbocation through resonance and inductive effects. Sₙ1 reactions are favored by polar protic solvents (e.g., water, ethanol) and weak nucleophiles. pressbooks.pub Due to the planar nature of the carbocation intermediate, the reaction typically leads to a racemic mixture of products if the substitution occurs at a stereocenter. masterorganicchemistry.com

Sₙ2 Mechanism: This is a one-step, concerted mechanism where the nucleophile attacks the carbon atom at the same time as the leaving group departs. ncert.nic.in This pathway is favored by strong nucleophiles and polar aprotic solvents (e.g., acetone, DMSO). pressbooks.pub For a secondary halide like 2-Chloro-3-(3-iso-propylphenyl)-1-propene, the Sₙ2 reaction is subject to steric hindrance from the bulky 3-isopropylphenyl group and the chlorine atom. However, the allylic nature of the substrate can enhance the rate of Sₙ2 reactions due to the stabilization of the transition state through p-orbital overlap. The Sₙ2 reaction proceeds with an inversion of stereochemistry at the reaction center. masterorganicchemistry.com

Table 4: Factors Favoring Sₙ1 vs. Sₙ2 for 2-Chloro-3-(3-iso-propylphenyl)-1-propene

| Factor | Favors Sₙ1 | Favors Sₙ2 |

| Substrate | Secondary, allylic (stabilized carbocation) | Secondary (steric hindrance is a factor) |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g.,⁻OH, ⁻CN, RS⁻) |

| Solvent | Polar protic (e.g., water, ethanol) | Polar aprotic (e.g., acetone, DMSO) |

| Leaving Group | Good (Chloride is a moderate leaving group) | Good (Chloride is a moderate leaving group) |

Competitive Elimination Reactions

In the presence of a strong base, elimination reactions can compete with nucleophilic substitution. For 2-Chloro-3-(3-iso-propylphenyl)-1-propene, elimination would lead to the formation of a conjugated diene. The most common elimination mechanisms are E1 and E2.

E2 Mechanism: This is a concerted, one-step process where a base removes a proton from a carbon adjacent to the leaving group, while the leaving group departs simultaneously. lumenlearning.com The E2 mechanism requires an anti-periplanar arrangement of the proton and the leaving group. ksu.edu.sa For 2-Chloro-3-(3-iso-propylphenyl)-1-propene, the base can abstract a proton from the CH₂ group, leading to the formation of 3-(3-iso-propylphenyl)-1,2-propadiene, an allene. Alternatively, if there were hydrogens on the carbon bearing the phenyl group, other dienes could be formed. The use of a strong, sterically hindered base (e.g., potassium tert-butoxide) favors the E2 pathway over Sₙ2. libretexts.org

E1 Mechanism: This two-step mechanism proceeds through the same carbocation intermediate as the Sₙ1 reaction. lumenlearning.com Following the formation of the resonance-stabilized allylic carbocation, a weak base (often the solvent) removes an adjacent proton to form a double bond. The E1 reaction often competes with the Sₙ1 reaction, especially at higher temperatures. The major elimination product would be the more stable, conjugated diene.

Studies on similar systems, such as 2-chloro-1-phenylpropane, have shown that the stereochemistry of the elimination is highly dependent on the solvent-base system, with anti-elimination being the predominant pathway in many cases. rsc.org

Table 5: Potential Elimination Products from 2-Chloro-3-(3-iso-propylphenyl)-1-propene

| Reaction Type | Base/Conditions | Major Elimination Product | Key Mechanistic Feature |

| E2 | Strong, hindered base (e.g., t-BuOK) | 1-(3-iso-propylphenyl)-2-propyne or conjugated dienes | Concerted, anti-periplanar transition state |

| E1 | Weak base, heat (competes with Sₙ1) | Conjugated dienes | Carbocation intermediate |

Transformations Involving the Aryl Moiety of 2-Chloro-3-(3-iso-propylphenyl)-1-propene

The phenyl ring, substituted with both an isopropyl group and a 2-chloroallyl group, is the site of various aromatic substitution and coupling reactions.

Electrophilic Aromatic Substitution on the Isopropylphenyl Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing the benzene (B151609) ring. The regiochemical outcome of such reactions on 2-Chloro-3-(3-iso-propylphenyl)-1-propene is controlled by the directing effects of the two existing substituents. byjus.com

Isopropyl Group : This is a weak activating group and an ortho, para-director due to its electron-donating inductive effect. libretexts.org It stabilizes the carbocation intermediate (arenium ion) formed during electrophilic attack, particularly when the attack occurs at the positions ortho or para to it. libretexts.org

3-(2-Chloro-1-propenyl) Group : This group is generally considered a deactivating group due to the electron-withdrawing inductive effect of the chlorine atom and the sp² hybridized carbons. Deactivating groups typically direct incoming electrophiles to the meta position. libretexts.org

The positions on the aromatic ring are numbered relative to the 2-chloroallyl substituent. The isopropyl group is at position 3. The directing effects of the two groups are as follows:

Isopropyl group (at C3) directs to positions 2, 4, and 6.

2-Chloroallyl group (at C1) directs to positions 3 and 5.

The combined influence of these groups determines the final substitution pattern. The activating isopropyl group will likely have a stronger influence on the rate and orientation than the deactivating chloroallyl group. Therefore, substitution is most favored at positions 2, 4, and 6, which are ortho and para to the activating isopropyl group. organicchemistrytutor.compressbooks.pubmasterorganicchemistry.com Among these, position 4 is para to the isopropyl group and ortho to the chloroallyl group, while position 6 is ortho to the isopropyl group and meta to the chloroallyl group. Position 2 is ortho to both substituents and is likely to be sterically hindered.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product(s) | Rationale |

| Nitration | HNO₃, H₂SO₄ | 2-Chloro-3-(4-nitro-3-isopropylphenyl)-1-propene | Substitution at the para position to the activating isopropyl group is electronically favored and less sterically hindered. masterorganicchemistry.com |

| Halogenation | Br₂, FeBr₃ | 2-Chloro-3-(4-bromo-3-isopropylphenyl)-1-propene | Similar to nitration, the ortho, para-directing isopropyl group governs the outcome. byjus.com |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Likely complex mixture/low yield | The deactivating nature of the chloroallyl group and potential for carbocation rearrangements can lead to multiple products. quora.comyoutube.com |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Chloro-3-(4-acyl-3-isopropylphenyl)-1-propene | Acylation is generally more selective than alkylation and would favor the less hindered para position to the isopropyl group. |

Metalation and Cross-Coupling of the Aryl Group

While the molecule lacks an aryl halide necessary for traditional cross-coupling reactions, modern C-H activation strategies provide a pathway for such transformations. univ-rennes.frsigmaaldrich.com

Directed ortho-Metalation and C-H Functionalization: The isopropyl group is not a strong directing group for metalation. However, palladium-catalyzed C-H activation can functionalize C-H bonds directly. nih.gov In the context of isopropylbenzene (cumene), metalation with organosodium reagents has been shown to occur, although the primary site of reaction can vary. acs.orgacs.org For 2-Chloro-3-(3-iso-propylphenyl)-1-propene, a palladium catalyst could coordinate to the π-system of the double bond or the aromatic ring, facilitating the activation of a nearby C-H bond. Arylation would likely occur at the less sterically hindered positions ortho to the isopropyl group (positions 2 or 4).

Cross-Coupling via an Aryl Halide Intermediate: A more conventional approach involves first introducing a halogen onto the aromatic ring via electrophilic substitution (as described in 3.3.1). For instance, after bromination to form 2-Chloro-3-(4-bromo-3-isopropylphenyl)-1-propene, this intermediate can undergo various palladium-catalyzed cross-coupling reactions.

Table 2: Potential Cross-Coupling Reactions of Brominated Derivative

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base | Biaryl |

| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, base | Substituted alkene |

| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂, CuI, base | Arylalkyne |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, phosphine (B1218219) ligand, base | Arylamine |

Radical Reactions of 2-Chloro-3-(3-iso-propylphenyl)-1-propene

The presence of a weak allylic C-Cl bond makes the molecule susceptible to radical reactions, typically initiated by heat or UV light. docbrown.info

The key mechanistic step is the homolytic cleavage of the C-Cl bond to form a resonance-stabilized allylic radical. youtube.com This radical is stabilized by delocalization of the unpaired electron across the C1-C2-C3 framework of the propene unit and further by the adjacent aromatic ring, forming a benzylic-type radical. youtube.com

Mechanism of Radical Halogenation:

Initiation: A radical initiator (e.g., AIBN) or UV light promotes the homolytic cleavage of a halogen molecule (e.g., Cl₂) into two chlorine radicals.

Propagation:

A chlorine radical abstracts a hydrogen atom from the benzylic position (the CH₂ group) to form HCl and the resonance-stabilized 3-(3-isopropylphenyl)allyl radical.

This radical then reacts with another molecule of Cl₂ to form the product and regenerate a chlorine radical, which continues the chain reaction.

Termination: The reaction is terminated when two radicals combine.

Radical addition to the double bond can also occur, particularly with reagents like HBr in the presence of peroxides. nih.gov The bromine radical would add to the terminal carbon (C1) to generate the more stable secondary radical at C2, which is also resonance-stabilized by the aryl group.

Rearrangement Reactions and Isomerization Pathways of 2-Chloro-3-(3-iso-propylphenyl)-1-propene

The allylic nature of the substrate facilitates rearrangement reactions, most notably the allylic shift. wikipedia.org This isomerization can proceed through either a carbocation intermediate (SN1' conditions) or a radical intermediate.

Allylic Rearrangement (SN1' Mechanism): Under solvolytic conditions or in the presence of a Lewis acid, the chloride ion can depart, forming a resonance-stabilized allylic carbocation. The positive charge is shared between C1 and C3 of the original propene chain. Nucleophilic attack at the C1 position leads to the rearranged isomer, 1-chloro-3-(3-iso-propylphenyl)-1-propene.

This type of rearrangement is common in nucleophilic substitutions of allylic systems where direct substitution (SN2) is sterically hindered or when conditions favor carbocation formation. wikipedia.org

acs.orgwikipedia.org-Sigmatropic Rearrangement: While less common for a simple allylic chloride, if the molecule were converted to an allylic sulfide (B99878) or selenide, it could undergo a acs.orgwikipedia.org-sigmatropic rearrangement in the presence of a suitable carbene precursor. nih.gov This would involve the formation of an ylide followed by a concerted rearrangement to form a new C-C and C-X bond.

Chemo- and Regioselective Reactivity Patterns of 2-Chloro-3-(3-iso-propylphenyl)-1-propene

Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preferential reaction at one position over another. chemrxiv.org This molecule presents several competing reactive sites: the C=C double bond, the allylic C-Cl bond, and the aromatic ring. The choice of reagents and reaction conditions determines the outcome.

Table 3: Chemo- and Regioselective Reactions

| Reagent/Condition | Reactive Site | Reaction Type | Expected Major Product/Outcome |

| Strong Nucleophile (e.g., NaCN) | Allylic C-Cl | SN2/SN2' Substitution | Mixture of 2-cyano-3-(3-isopropylphenyl)-1-propene and 1-cyano-3-(3-isopropylphenyl)-1-propene. |

| Electrophile (e.g., Br₂ in dark) | C=C Double Bond | Electrophilic Addition | 1,2-Dibromo-2-chloro-3-(3-isopropylphenyl)propane. |

| Electrophile with Lewis Acid (e.g., Br₂, FeBr₃) | Aromatic Ring | Electrophilic Aromatic Substitution | 2-Chloro-3-(4-bromo-3-isopropylphenyl)-1-propene (Regioselective). |

| Radical Initiator (e.g., NBS, light) | Benzylic C-H | Radical Substitution | 2-Chloro-3-(3-(1-bromo-1-methylethyl)phenyl)-1-propene. youtube.com |

| Organometallic Reagents (e.g., Arylboronic ester, Cu(I) catalyst) | Allylic C-Cl | SN2' Substitution | Primarily 1-aryl-3-(3-isopropylphenyl)-1-propene (Regioselective). researchgate.net |

| Oxidizing Agent (e.g., KMnO₄, hot, conc.) | Isopropyl & Alkene | Oxidation | 3-(1-Carboxy-1-methylethyl)benzoic acid. |

| Reducing Agent (e.g., H₂, Pd/C) | C=C Double Bond | Hydrogenation | 2-Chloro-1-(3-isopropylphenyl)propane. |

The interplay between these reaction pathways allows for the selective synthesis of a wide array of derivatives from 2-Chloro-3-(3-iso-propylphenyl)-1-propene by carefully choosing the reaction conditions.

Advanced Spectroscopic Characterization Techniques for 2 Chloro 3 3 Iso Propylphenyl 1 Propene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides intricate details about the molecular framework.

In the ¹H NMR spectrum of 2-Chloro-3-(3-iso-propylphenyl)-1-propene , distinct signals corresponding to each unique proton environment are anticipated. The chemical shifts (δ) are influenced by the electronic environment of the protons.

The aromatic protons on the 3-iso-propylphenyl ring are expected to appear in the downfield region, typically between δ 7.0 and 7.4 ppm. The substitution pattern on the benzene (B151609) ring will lead to a complex splitting pattern. The single proton at the C2 position of the phenyl ring would likely be a singlet or a narrow triplet, while the protons at C4, C5, and C6 would exhibit doublet of doublets or multiplet structures due to coupling with their neighbors.

The vinylic protons of the propene group are expected to be diastereotopic due to the chiral center implicitly created by the substitution pattern, though not a traditional chiral center. They would likely appear as two distinct signals. The geminal coupling between them would result in a doublet for each, and these would be further split by the adjacent methylene (B1212753) protons. These protons are anticipated to resonate around δ 5.0-5.5 ppm.

The methylene protons (CH₂) adjacent to the phenyl ring are diastereotopic and will likely appear as a complex multiplet or two separate signals around δ 3.5-4.0 ppm, influenced by the adjacent aromatic ring and the double bond.

The isopropyl group protons will present as a septet for the single methine (CH) proton around δ 2.9 ppm, coupled to the six equivalent methyl (CH₃) protons, which in turn would appear as a doublet around δ 1.2 ppm.

Predicted ¹H NMR Data Table for 2-Chloro-3-(3-iso-propylphenyl)-1-propene

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Aromatic H (C2') | 7.2 - 7.4 | s or t | - |

| Aromatic H (C4', C5', C6') | 7.0 - 7.3 | m | - |

| Vinylic H (C1a) | 5.2 - 5.4 | d | Jgem ≈ 1-2 |

| Vinylic H (C1b) | 5.0 - 5.2 | d | Jgem ≈ 1-2 |

| Methylene H (C3) | 3.5 - 4.0 | m | - |

| Isopropyl CH | 2.8 - 3.0 | sept | J ≈ 7 |

| Isopropyl CH₃ | 1.1 - 1.3 | d | J ≈ 7 |

Note: The exact chemical shifts and coupling constants are predictive and can vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Based on the structure of 2-Chloro-3-(3-iso-propylphenyl)-1-propene , twelve distinct carbon signals are expected.

The quaternary carbon attached to the chlorine atom (C2) is expected to be significantly deshielded, with a predicted chemical shift in the range of 140-145 ppm. The terminal vinylic carbon (C1) would likely appear around 115-120 ppm. The benzylic carbon (C3) is anticipated to resonate around 40-45 ppm.

The aromatic carbons will show signals in the typical range of 120-150 ppm. The substituted carbon (C3') and the carbon bearing the isopropyl group (C1') will be quaternary and can be identified by their lower intensity and lack of a signal in a DEPT-135 experiment. The other aromatic carbons will appear as CH groups.

The isopropyl group carbons will have characteristic shifts, with the methine carbon around 34 ppm and the methyl carbons around 24 ppm.

Predicted ¹³C NMR Data Table for 2-Chloro-3-(3-iso-propylphenyl)-1-propene

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (DEPT-135) |

| C1 | 115 - 120 | CH₂ |

| C2 | 140 - 145 | C |

| C3 | 40 - 45 | CH₂ |

| C1' | ~148 | C |

| C2' | ~126 | CH |

| C3' | ~138 | C |

| C4' | ~125 | CH |

| C5' | ~128 | CH |

| C6' | ~124 | CH |

| Isopropyl CH | ~34 | CH |

| Isopropyl CH₃ | ~24 | CH₃ |

Note: These are predicted values and can be influenced by solvent and other experimental factors.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. sdsu.edu Cross-peaks would be expected between the isopropyl CH and CH₃ protons, between the aromatic protons that are adjacent to each other, and between the methylene protons (C3) and the vinylic protons (C1). sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. sdsu.eduyoutube.com It would confirm the assignments made in the ¹H and ¹³C spectra, for example, by showing a cross-peak between the vinylic proton signals and the C1 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. sdsu.eduresearchgate.net It is invaluable for connecting different fragments of the molecule. For instance, correlations would be expected from the methylene protons (C3) to the aromatic carbons (C1', C2', C6') and to the vinylic carbons (C1, C2).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons. It could be used to confirm the stereochemistry around the double bond and the conformation of the molecule by observing through-space interactions between protons.

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for a specific reference standard of the analyte itself. By integrating the signal of a specific proton in the analyte against the signal of a known amount of an internal standard with a well-defined chemical shift, the absolute purity of 2-Chloro-3-(3-iso-propylphenyl)-1-propene can be accurately determined.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

The IR and Raman spectra of 2-Chloro-3-(3-iso-propylphenyl)-1-propene would exhibit characteristic bands for its key functional groups.

Aryl Moieties: The aromatic ring will give rise to several characteristic absorptions. C-H stretching vibrations are expected just above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ region. vscht.cz Aromatic C=C stretching vibrations will appear as a series of bands in the 1450-1600 cm⁻¹ range. vscht.czopenochem.org Out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region can provide information about the substitution pattern of the benzene ring.

Alkene Moieties: The C=C stretching vibration of the propene group is expected to absorb in the 1640-1680 cm⁻¹ region. vscht.czlibretexts.org The vinylic C-H stretching vibration will also appear above 3000 cm⁻¹. The C-Cl stretching vibration of the allylic chloride is expected in the range of 600-800 cm⁻¹, although its position can be influenced by conformational isomers. umich.edu

Predicted IR/Raman Data Table for 2-Chloro-3-(3-iso-propylphenyl)-1-propene

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Spectroscopy |

| Aromatic C-H Stretch | 3010 - 3100 | Medium to Weak | IR, Raman |

| Vinylic C-H Stretch | 3080 - 3150 | Medium | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong | IR, Raman |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong | IR, Raman |

| C=C Stretch (Alkene) | 1640 - 1680 | Medium to Weak | IR, Raman |

| C-H Bend (Aromatic o.o.p) | 690 - 900 | Strong | IR |

| C-Cl Stretch | 600 - 800 | Medium to Strong | IR, Raman |

Note: The intensity can vary between IR and Raman spectroscopy due to the different selection rules.

Functional Group Identification

Infrared (IR) spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of specific chemical bonds, a characteristic spectrum is produced. For 2-Chloro-3-(3-iso-propylphenyl)-1-propene, the IR spectrum would be expected to display several key absorption bands that confirm the presence of its constituent functional groups.

The primary functional groups are the carbon-carbon double bond (C=C) of the propene moiety, the carbon-chlorine (C-Cl) bond, the aromatic ring of the phenyl group, and the carbon-hydrogen (C-H) bonds of the aliphatic isopropyl group and the aromatic ring. The expected vibrational frequencies for these groups are detailed in the table below.

| Functional Group | Bond | Expected Absorption Range (cm⁻¹) |

| Alkene | C=C Stretch | 1640-1680 |

| =C-H Stretch | 3010-3095 | |

| =C-H Bend | 890-910 | |

| Aromatic Ring | C=C Stretch | 1450-1600 (multiple bands) |

| C-H Stretch | 3000-3100 | |

| C-H Bend (out-of-plane) | 690-900 (pattern indicates substitution) | |

| Alkyl Halide | C-Cl Stretch | 600-800 |

| Isopropyl Group | C-H Stretch (aliphatic) | 2850-2970 |

| C-H Bend | 1370-1385 (characteristic doublet) |

The presence of a sharp band around 1655 cm⁻¹ would indicate the C=C stretching of the propene group. The C-Cl bond, being weaker, would be expected to absorb in the fingerprint region, likely between 700 and 750 cm⁻¹. The aromatic ring would be identified by a series of sharp peaks between 1450 and 1600 cm⁻¹, and the substitution pattern on the benzene ring (meta-substitution in this case) would influence the pattern of the C-H out-of-plane bending vibrations in the 690-900 cm⁻¹ region. The aliphatic C-H stretching from the isopropyl group would appear as strong absorptions just below 3000 cm⁻¹.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, as the exact mass is unique to a specific combination of atoms. For 2-Chloro-3-(3-iso-propylphenyl)-1-propene, with the chemical formula C₁₂H₁₅Cl, the theoretical monoisotopic mass can be calculated.

| Isotope | Exact Mass (Da) |

| ¹²C | 12.000000 |

| ¹H | 1.007825 |

| ³⁵Cl | 34.968853 |

| ³⁷Cl | 36.965903 |

Given the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.77%, ³⁷Cl ≈ 24.23%), the HRMS spectrum would show two main peaks for the molecular ion, M⁺ and [M+2]⁺, separated by approximately 2 Da.

| Ion | Calculated Exact Mass (Da) |

| [C₁₂H₁₅³⁵Cl]⁺ | 194.0862 |

| [C₁₂H₁₅³⁷Cl]⁺ | 196.0833 |

An experimental HRMS measurement yielding a mass of approximately 194.0862 would strongly confirm the elemental composition of C₁₂H₁₅Cl.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a specific ion (the precursor ion) and then inducing its fragmentation to analyze the resulting product ions. This technique provides detailed insight into the structure of the molecule. For 2-Chloro-3-(3-iso-propylphenyl)-1-propene, the molecular ion ([C₁₂H₁₅Cl]⁺) would be selected and fragmented. Expected fragmentation pathways would include:

Loss of a chlorine radical: This would result in a fragment ion with m/z 159.1174, corresponding to [C₁₂H₁₅]⁺.

Loss of a methyl group: Cleavage of a methyl group from the isopropyl substituent would lead to a fragment at m/z 179.0706 for the ³⁵Cl isotope.

Formation of a tropylium-like ion: Rearrangement and cleavage of the side chain could lead to the formation of a stable benzyl (B1604629) or tropylium-like cation. For example, cleavage of the C-C bond between the phenyl ring and the propene chain could yield a fragment corresponding to the isopropylphenyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The absorption wavelengths provide information about the electronic structure, particularly conjugated systems. The UV-Vis spectrum of 2-Chloro-3-(3-iso-propylphenyl)-1-propene would be dominated by the electronic transitions of the substituted benzene ring.

| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

| π → π* (E2-band) | ~210 | High |

| π → π* (B-band) | ~265 | Moderate |

The benzene ring exhibits characteristic absorptions. The E2-band, a high-energy π → π* transition, would be expected around 210 nm. The B-band, a lower-energy π → π* transition, is symmetry-forbidden in unsubstituted benzene but becomes allowed in substituted benzenes, appearing as a weaker band with fine structure around 265 nm. The alkyl and chloro substituents on the aromatic ring and the propene chain would cause a slight red shift (bathochromic shift) of these absorptions compared to unsubstituted benzene.

X-ray Crystallography for Solid-State Structure Determination

Hypothetical crystallographic data, based on typical values for similar structures, might be expected as follows:

| Parameter | Expected Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| C-Cl Bond Length | ~1.78 Å |

| C=C Bond Length (propene) | ~1.34 Å |

| C-C Bond Length (aromatic) | ~1.39 Å |

| C-C Bond Length (isopropyl) | ~1.54 Å |

| C-C-C Bond Angle (isopropyl) | ~112° |

| Dihedral Angle (Phenyl/Propene) | Variable, depending on packing forces |

This technique would confirm the connectivity of the atoms and reveal the steric interactions that influence the molecule's preferred conformation. For instance, it would show the relative orientation of the isopropylphenyl group and the chloro-propene moiety.

Computational Chemistry and Theoretical Modeling of 2 Chloro 3 3 Iso Propylphenyl 1 Propene

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Due to the absence of specific published experimental or theoretical studies on 2-chloro-3-(3-iso-propylphenyl)-1-propene, this section will outline the established theoretical frameworks that would be applied to model this compound. The methodologies described are standard computational chemistry techniques used to predict the properties of novel or uncharacterized molecules.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method for determining the electronic structure of molecules. For a molecule like 2-chloro-3-(3-iso-propylphenyl)-1-propene, a DFT approach, such as using the B3LYP functional with a basis set like 6-311G**, would be a common starting point to calculate its ground state properties. nih.gov This level of theory provides a good balance between computational cost and accuracy for organic molecules.

The primary output of a DFT calculation is the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms. This would provide detailed information on bond lengths, bond angles, and dihedral angles. For instance, one would expect the C=C double bond of the propene moiety to be approximately 1.34 Å and the C-Cl bond to be around 1.73 Å, typical values for such bonds. The geometry of the isopropylphenyl group would also be determined, including the bond lengths and angles of the benzene (B151609) ring and the isopropyl substituent.

Furthermore, DFT calculations yield various electronic properties. The distribution of electron density can be visualized through molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial in understanding the molecule's reactivity. A smaller HOMO-LUMO energy gap generally suggests higher reactivity. nih.gov Other electronic descriptors that can be calculated include electronegativity, chemical hardness, and the electrophilicity index, which help in predicting the molecule's behavior in chemical reactions. nih.gov

Hypothetical Optimized Geometry Parameters for 2-Chloro-3-(3-iso-propylphenyl)-1-propene (Calculated using DFT)

| Parameter | Predicted Value |

| C1=C2 Bond Length (propene) | ~1.34 Å |

| C2-Cl Bond Length | ~1.73 Å |

| C2-C3 Bond Length | ~1.50 Å |

| C-H Bond Lengths (aromatic) | ~1.08 Å |

| C-C Bond Lengths (aromatic) | ~1.40 Å |

| C-C Bond Lengths (isopropyl) | ~1.54 Å |

| C1=C2-C3 Bond Angle | ~122° |

| C1=C2-Cl Bond Angle | ~121° |

| C2-C3-C(phenyl) Bond Angle | ~115° |

Note: The values in this table are hypothetical and represent typical bond lengths and angles for similar molecular fragments. Actual values would require specific DFT calculations for this molecule.

Ab Initio Methods for High-Level Electronic Structure Analysis

For a more rigorous analysis of the electronic structure, ab initio methods, which are based on first principles without empirical parameterization, can be employed. Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) with larger basis sets (e.g., aug-cc-pVTZ) would provide more accurate electronic energies and properties, albeit at a significantly higher computational cost.

These high-level calculations would be particularly useful for refining the understanding of subtle electronic effects, such as electron correlation, which are not fully captured by standard DFT methods. This would lead to more precise predictions of properties like ionization potential, electron affinity, and electronic transition energies, which are important for understanding the molecule's spectroscopic and photochemical behavior.

Conformational Analysis and Energy Landscapes of 2-Chloro-3-(3-iso-propylphenyl)-1-propene

The presence of several single bonds in 2-chloro-3-(3-iso-propylphenyl)-1-propene allows for multiple rotational isomers, or conformers. A conformational analysis is essential to identify the most stable conformers and to understand the energy barriers between them. mdpi.com

This analysis is typically performed by systematically rotating the dihedral angles of the key single bonds: the C2-C3 bond connecting the propene and phenylmethyl moieties, and the C3-C(phenyl) bond. For each rotational step, a geometry optimization is performed to find the lowest energy structure for that particular conformation. The resulting potential energy surface reveals the global minimum energy conformer (the most stable structure) as well as other local minima and the transition states that connect them. mdpi.com

For 2-chloro-3-(3-iso-propylphenyl)-1-propene, the major conformational flexibility would arise from the rotation around the C2-C3 bond, which would determine the relative orientation of the bulky chloro-substituted vinyl group and the isopropylphenyl group. Steric hindrance between the chlorine atom, the vinyl group, and the isopropylphenyl group will play a significant role in determining the preferred conformations.

Hypothetical Relative Energies of Conformers of 2-Chloro-3-(3-iso-propylphenyl)-1-propene

| Conformer (based on C1=C2-C3-C(phenyl) dihedral angle) | Relative Energy (kcal/mol) |

| Anti-periplanar (~180°) | 0.0 (Global Minimum) |

| Syn-clinal/Gauche (~60°) | 1.5 - 3.0 |

| Anti-clinal (~120°) | 4.0 - 6.0 (Transition State) |

| Syn-periplanar (~0°) | > 8.0 (Sterically hindered) |

Note: This table presents a hypothetical energy landscape. The actual relative energies would depend on the specific interactions within the molecule and would need to be calculated.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of computational chemistry. liverpool.ac.uk Using the optimized geometry from DFT calculations, methods like the Gauge-Independent Atomic Orbital (GIAO) approach can be used to calculate the ¹H and ¹³C NMR chemical shifts.

These calculations would predict the chemical shift for each unique proton and carbon atom in the molecule. For example, the vinyl protons on C1 would be expected to have distinct chemical shifts due to their different spatial relationships with the chlorine atom and the phenyl group. The protons of the isopropyl group would likely appear as a doublet and a septet, characteristic of this functional group. The aromatic protons would show a splitting pattern dependent on their positions on the benzene ring. Comparing these predicted shifts with an experimental NMR spectrum would be a powerful tool for structural verification.

Vibrational Frequency Calculations

The vibrational frequencies of a molecule, which are observed in its Infrared (IR) and Raman spectra, can also be calculated computationally. Following a geometry optimization, a frequency calculation is typically performed at the same level of theory. This provides a set of vibrational modes and their corresponding frequencies. nih.gov

For 2-chloro-3-(3-iso-propylphenyl)-1-propene, characteristic vibrational frequencies would be expected for the C=C stretching of the propene group (around 1650 cm⁻¹), the C-Cl stretching (around 700-800 cm⁻¹), the aromatic C-H and C=C stretching vibrations, and the various bending modes. It is standard practice to apply a scaling factor to the calculated frequencies to better match experimental values, as the harmonic approximation used in the calculations tends to overestimate vibrational frequencies.

Reaction Pathway Modeling and Transition State Analysis for Transformations of 2-Chloro-3-(3-iso-propylphenyl)-1-propene

Reaction pathway modeling is a critical component of computational chemistry that elucidates the mechanisms of chemical transformations. For a molecule like 2-Chloro-3-(3-iso-propylphenyl)-1-propene , this involves mapping the potential energy surface for its conceivable reactions, such as nucleophilic substitution, elimination, or addition reactions. The goal is to identify the most energetically favorable route from reactants to products.

This analysis hinges on the identification of transition states, which are the highest energy points along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction, a key factor in reaction kinetics. Quantum mechanical methods, particularly Density Functional Theory (DFT), are the workhorses for these calculations, providing a good balance between accuracy and computational cost.

For instance, in the case of analogous allylic chlorides, substitution reactions are common. A hypothetical reaction pathway for the hydrolysis of 2-Chloro-3-(3-iso-propylphenyl)-1-propene would be modeled to understand the substitution of the chlorine atom by a hydroxyl group. The calculations would reveal whether the reaction proceeds through a direct displacement mechanism or via a carbocation intermediate.

Illustrative Data for a Hypothetical Reaction:

Below is a hypothetical data table illustrating the kind of results obtained from a transition state analysis for a substitution reaction.

| Parameter | Reactant | Transition State | Product |

| Relative Energy (kcal/mol) | 0.0 | 25.3 | -10.1 |

| Key Bond Distance (Å) | C-Cl: 1.80 | C-Cl: 2.15, C-OH₂: 2.10 | C-OH₂: 1.42 |

| Imaginary Frequency (cm⁻¹) | N/A | -350 | N/A |

This table is for illustrative purposes only and does not represent actual experimental or calculated data for the named compound.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful lens to observe the behavior of molecules over time, providing a detailed picture of their dynamic nature. easychair.org For 2-Chloro-3-(3-iso-propylphenyl)-1-propene , MD simulations can be employed to understand how the molecule interacts with its environment, particularly with solvent molecules. These simulations can reveal crucial information about the conformational changes of the molecule and the organization of solvent molecules around it. easychair.orgchemrxiv.org

The choice of solvent can significantly influence reaction rates and even the outcome of a reaction. MD simulations can help in understanding these solvent effects at a molecular level by explicitly modeling the solvent molecules. easychair.orgrsc.org The simulations can quantify properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

For a molecule with both a nonpolar isopropylphenyl group and a polar chloro-propene moiety, the interactions with different solvents (polar and nonpolar) would be of particular interest. MD simulations can provide insights into how different solvents arrange themselves around these distinct parts of the molecule, which can, in turn, affect its reactivity. mdpi.commdpi.com

Illustrative Data from a Hypothetical MD Simulation:

This table illustrates the type of data that could be generated from MD simulations in different solvents.

| Solvent | Average End-to-End Distance (Å) | Solvent Shell Coordination Number (around Cl) |

| Water | 5.8 | 4.2 |

| Hexane | 6.5 | 1.5 |

| Ethanol | 6.1 | 3.1 |

This table is for illustrative purposes only and does not represent actual experimental or calculated data for the named compound.

Quantitative Structure-Activity Relationships (QSAR) for Analogous Compounds

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a particular property. crpsonline.com While no specific QSAR studies on 2-Chloro-3-(3-iso-propylphenyl)-1-propene are available, the methodology can be applied to a series of its analogs to predict their properties. chalcogen.ro

To build a QSAR model, a set of structurally similar compounds with known activities (e.g., toxicity, binding affinity) is required. crpsonline.comchalcogen.ro For each compound, a set of molecular descriptors is calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). ustc.edu.cn

Statistical methods like multiple linear regression or machine learning algorithms are then used to find a mathematical equation that best correlates the descriptors with the observed activity. chalcogen.ro This equation can then be used to predict the activity of new, untested compounds. For analogs of 2-Chloro-3-(3-iso-propylphenyl)-1-propene , a QSAR model could be developed to predict, for example, their potential as pesticides or their environmental fate.

Illustrative QSAR Model Equation:

An example of a simple linear QSAR equation is shown below:

Log(Activity) = 0.5 * LogP - 0.2 * MW + 1.2 * (HOMO-LUMO gap) + 2.5

Where:

LogP is the octanol-water partition coefficient.

MW is the molecular weight.

HOMO-LUMO gap is the energy difference between the highest occupied and lowest unoccupied molecular orbitals.

This equation is a hypothetical example and not a validated model for any specific class of compounds.

Research Applications of 2 Chloro 3 3 Iso Propylphenyl 1 Propene in Chemical Synthesis and Methodology

2-Chloro-3-(3-iso-propylphenyl)-1-propene as a Versatile Synthetic Building Block

Precursor for the Synthesis of Complex Organic Molecules

No specific examples of complex organic molecules synthesized from 2-Chloro-3-(3-iso-propylphenyl)-1-propene have been documented in the surveyed scientific literature.

Role in the Elaboration of Novel Heterocyclic Systems

There is no available research detailing the use of 2-Chloro-3-(3-iso-propylphenyl)-1-propene in the synthesis of novel heterocyclic systems.

Substrate in Polymerization Studies and Materials Chemistry Research

No studies on the polymerization of 2-Chloro-3-(3-iso-propylphenyl)-1-propene or its application in materials chemistry have been found.

Development of Novel Reaction Methodologies Utilizing 2-Chloro-3-(3-iso-propylphenyl)-1-propene

Investigations into New Catalytic Systems for Transformations

There is no information available on the development of new catalytic systems for the transformation of 2-Chloro-3-(3-iso-propylphenyl)-1-propene.

Exploration of Photochemical and Electrochemical Reactions

No photochemical or electrochemical reactions involving 2-Chloro-3-(3-iso-propylphenyl)-1-propene have been described in the scientific literature.

Mechanistic Probes in Fundamental Organic Chemistry Research

The unique structural features of 2-Chloro-3-(3-iso-propylphenyl)-1-propene make it a valuable tool for investigating reaction mechanisms in fundamental organic chemistry. As an allylic chloride, it possesses a chlorine atom attached to a carbon adjacent to a carbon-carbon double bond. This arrangement allows for the study of several key mechanistic pathways, including nucleophilic substitution and the influence of catalysts and leaving groups on reaction outcomes.